molecular formula C8H7F3N2O2 B1519298 2,2,2-trifluoroethyl N-(pyridin-2-yl)carbamate CAS No. 1087788-75-7

2,2,2-trifluoroethyl N-(pyridin-2-yl)carbamate

Cat. No. B1519298
M. Wt: 220.15 g/mol
InChI Key: FCBOWXGAOKPCQY-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-(pyridin-2-yl)carbamate is a chemical compound with the CAS Number: 1087788-75-7 . It has a molecular weight of 220.15 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 2,2,2-trifluoroethyl N-(pyridin-2-yl)carbamate is 1S/C8H7F3N2O2/c9-8(10,11)5-15-7(14)13-6-3-1-2-4-12-6/h1-4H,5H2,(H,12,13,14) . This code provides a specific textual representation of the molecule’s structure.

Scientific Research Applications

Colorimetric and Fluorescent Sensors

A study developed a colorimetric and fluorescent sensor based on intramolecular charge transfer for detecting water in solvents. This sensor, utilizing a pyridine-boron trifluoride complex with a carbazole skeleton, demonstrates the potential application of pyridine-carbamate structures in environmental monitoring and analytical chemistry (Shuhei Tsumura et al., 2018).

Catalytic Carbon Dioxide Reduction

Research on the reactivity of reduced pyridinium with CO2 suggests the formation of a carbamate intermediate, highlighting the role of pyridine-carbamate derivatives in catalytic CO2 reduction processes. This study provides insight into the potential use of such compounds in sustainable chemistry and carbon capture technologies (A. Morris et al., 2011).

Ligand Chemistry for Metal Complexes

The synthesis and coordination chemistry of ligands related to pyridine and carbazole, including their application in creating luminescent compounds and metal complexes with unique properties, are discussed. This work underscores the utility of pyridine-carbamate structures in developing materials for electronic and photonic devices (M. Halcrow, 2005).

Organic Light-Emitting Diodes (OLEDs)

A study on bulky carbazole derivatives for blue thermally activated delayed fluorescence OLEDs demonstrates the importance of pyridine and carbazole moieties in creating high-performance electronic materials. This research points to the potential application of pyridine-carbamate compounds in the development of next-generation OLEDs (Xiang Zhao et al., 2020).

Synthesis and Drug Delivery

A study focusing on the synthesis of substituted pyridin-2-yl carbamates reveals an environmentally friendly technique for producing a wide range of N-pyridin-2-yl substituted carbamates. This method, applicable to the synthesis of various biologically relevant structures, showcases the versatility of pyridine-carbamate derivatives in pharmaceutical synthesis and drug delivery systems (S. Kasatkina et al., 2021).

properties

IUPAC Name

2,2,2-trifluoroethyl N-pyridin-2-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)5-15-7(14)13-6-3-1-2-4-12-6/h1-4H,5H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBOWXGAOKPCQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-(pyridin-2-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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